Introduction: A Versatile Heterocyclic Building Block
Introduction: A Versatile Heterocyclic Building Block
An In-Depth Technical Guide to 4,6-Dichloro-5-pyrimidinecarboxylic Acid
4,6-Dichloro-5-pyrimidinecarboxylic acid, identified by the CAS Number 87600-98-4 , is a key heterocyclic compound that serves as a highly versatile intermediate in organic synthesis.[1][2][3] Its structure, which features a pyrimidine core functionalized with two reactive chlorine atoms and a carboxylic acid group, makes it a valuable precursor in the pharmaceutical, agrochemical, and materials science industries.[2][4] The strategic placement of these functional groups allows for a wide range of chemical modifications, enabling the construction of complex molecular architectures. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, grounded in established scientific principles and safety protocols.
Chemical Identity and Physicochemical Properties
The unique reactivity profile of 4,6-Dichloro-5-pyrimidinecarboxylic acid stems directly from its molecular structure and resulting physical properties.[2] The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, combined with the inductive effects of the chlorine and carboxylic acid substituents, renders the carbon atoms at positions 4 and 6 highly electrophilic and susceptible to nucleophilic attack.
Caption: Chemical Structure of 4,6-Dichloro-5-pyrimidinecarboxylic acid.
The key physicochemical properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 87600-98-4 | [1][2] |
| Molecular Formula | C₅H₂Cl₂N₂O₂ | [2][4][5] |
| Molecular Weight | 192.98 g/mol | [2][6] |
| IUPAC Name | 4,6-dichloropyrimidine-5-carboxylic acid | [2][6] |
| Appearance | Solid, colorless crystals | [4] |
| Density | 1.718 ± 0.06 g/cm³ (Predicted) | [4] |
| Boiling Point | 331.1°C to 353.8°C (Predicted) | [4] |
| Flash Point | ~161-167.8°C | [4] |
| Solubility | Slightly soluble in water | [4][5] |
| InChI Key | KGBLYFGHJNGQBK-UHFFFAOYSA-N | [2][6] |
Synthesis and Reactivity Profile
General Synthesis Pathway
The synthesis of dichloropyrimidine derivatives often involves the chlorination of dihydroxypyrimidine precursors. A common and robust method is the reaction of a 4,6-dihydroxypyrimidine with a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base such as N,N-diisopropylethylamine or triethylamine.[7][8] The amine acts as a catalyst and acid scavenger, facilitating the conversion of the hydroxyl groups to chlorides. While the direct synthesis of 4,6-Dichloro-5-pyrimidinecarboxylic acid is not detailed in the provided results, a logical pathway would involve the chlorination of a corresponding dihydroxy-pyrimidinecarboxylic acid precursor.
Caption: Generalized workflow for the synthesis of dichloropyrimidines.
Key Chemical Reactivity
The utility of this compound is defined by the reactivity of its distinct functional groups:
-
Nucleophilic Aromatic Substitution (SₙAr): The two chlorine atoms are excellent leaving groups and are readily displaced by a wide variety of nucleophiles.[9] This is the most significant reaction pathway for this molecule. The high electrophilicity of the pyrimidine ring allows for sequential and sometimes regioselective substitution with amines, alcohols (alkoxides), and thiols (thiolates). This enables the construction of diverse compound libraries from a single starting material.[10]
-
Carboxylic Acid Reactions: The carboxylic acid group at the 5-position can undergo standard transformations.[2] These include:
-
Esterification: Reaction with alcohols under acidic conditions to form esters.
-
Amidation: Coupling with amines using standard peptide coupling reagents (e.g., HATU, HOBt) to form amides.
-
Reduction: Conversion to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
-
This dual reactivity allows for orthogonal chemical modifications, where the chlorine atoms can be substituted first, followed by modification of the carboxylic acid, or vice-versa, providing immense synthetic flexibility.
Core Applications in Drug Discovery and Research
4,6-Dichloro-5-pyrimidinecarboxylic acid is not typically an active pharmaceutical ingredient (API) itself but rather a critical building block for creating them.[5] Its pyrimidine core is a common scaffold found in numerous biologically active molecules.
-
Scaffold for Kinase Inhibitors: The pyrimidine ring is a well-established "hinge-binding" motif for many protein kinase inhibitors used in oncology. The dichloro- C4 and C6 positions allow for the introduction of substituents that can target the ATP-binding pocket of kinases, while the C5-carboxylic acid can be modified to improve solubility or introduce further protein contacts.
-
Antiviral and Anticancer Agents: The ability to introduce diverse functional groups via SₙAr reactions makes this compound a valuable starting point for synthesizing novel antiviral and anticancer drug candidates.[9]
-
Proteomics Research: Some suppliers list the compound as a biochemical for proteomics research, suggesting its potential use in creating chemical probes or affinity labels for protein studies, although specific applications are not widely detailed.[2]
Caption: Role as a versatile scaffold in combinatorial chemistry.
Exemplary Experimental Protocol: Nucleophilic Substitution
This protocol describes a general procedure for a nucleophilic aromatic substitution reaction with an amine, a common application for this reagent.
Objective: Synthesize 4-amino-6-chloro-5-pyrimidinecarboxylic acid derivative.
Materials:
-
4,6-Dichloro-5-pyrimidinecarboxylic acid (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
A non-nucleophilic base, e.g., Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous polar aprotic solvent, e.g., N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Reaction vessel, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
Vessel Preparation: To a clean, dry, round-bottom flask equipped with a magnetic stir bar, add 4,6-Dichloro-5-pyrimidinecarboxylic acid (1.0 eq).
-
Inert Atmosphere: Seal the flask and purge with dry nitrogen or argon for 5-10 minutes.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., DMF) to dissolve the starting material. Add the base (DIPEA, 2.5 eq) to the stirred solution. The base is crucial to neutralize the HCl formed during the reaction.
-
Nucleophile Addition: Slowly add the amine (1.1 eq) dropwise to the reaction mixture at room temperature. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) as required. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine to remove the solvent and excess base.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure monosubstituted product.
Safety, Handling, and Storage
As an irritating chemical, 4,6-Dichloro-5-pyrimidinecarboxylic acid requires careful handling in a controlled laboratory environment.[4]
Hazard Identification (GHS Classification): [6]
-
H302: Harmful if swallowed.[6]
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
Recommended Safety Protocols:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[2][11] Ensure eyewash stations and safety showers are readily accessible.[11]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[2][11][12]
-
Handling: Avoid generating dust.[12][13] Wash hands thoroughly after handling.[11][12] Do not eat, drink, or smoke in the work area.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture.[12] For long-term stability, storage at -20°C or in a freezer is recommended.[11]
-
Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations at an approved waste disposal facility.[11]
Conclusion
4,6-Dichloro-5-pyrimidinecarboxylic acid (CAS 87600-98-4) is a cornerstone intermediate for synthetic and medicinal chemistry. Its well-defined reactivity, particularly the susceptibility of the C4 and C6 positions to nucleophilic substitution and the versatility of the C5 carboxylic acid, provides a robust platform for molecular diversification. For researchers in drug discovery, this compound offers a reliable and adaptable scaffold for creating novel therapeutics. Adherence to strict safety and handling protocols is essential to mitigate the associated hazards and ensure its effective and safe use in the laboratory.
References
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- Handling and storage. Apollo Scientific.
- SAFETY D
- The Chemical Properties and Applications of 4,6-Dichloropyrimidine-5-carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD.
- Applications of 5-Amino-4,6-dichloropyrimidine in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- Process for the preparation of chloropyrimidines.
- Process for preparing 4,6-dichloro-pyrimidine.
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
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